N'-hydroxy-2-(4-methoxy-3-methylphenyl)ethanimidamide
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Overview
Description
N’-hydroxy-2-(4-methoxy-3-methylphenyl)ethanimidamide is an organic compound with the molecular formula C16H18N2O2 It is known for its unique chemical structure, which includes a hydroxy group, a methoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(4-methoxy-3-methylphenyl)ethanimidamide typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired ethanimidamide. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of N’-hydroxy-2-(4-methoxy-3-methylphenyl)ethanimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(4-methoxy-3-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
N’-hydroxy-2-(4-methoxy-3-methylphenyl)ethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(4-methoxy-3-methylphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide
- N’-hydroxy-2-(3-methylphenyl)ethanimidamide
- N’-hydroxy-2-(4-methylphenyl)ethanimidamide
Uniqueness
N’-hydroxy-2-(4-methoxy-3-methylphenyl)ethanimidamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N'-hydroxy-2-(4-methoxy-3-methylphenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(6-10(11)12-13)3-4-9(7)14-2/h3-5,13H,6H2,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAUCQAXLOUXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=NO)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C/C(=N/O)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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